3-Bromo-DL-phenylalanine
Descripción
The exact mass of the compound 2-Amino-3-(3-bromophenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-3-(3-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMOHOYNMWWBAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339142 | |
| Record name | 2-amino-3-(3-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30163-20-3 | |
| Record name | 2-amino-3-(3-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-(3-bromophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 3-Bromo-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 3-Bromo-DL-phenylalanine, a key building block in the development of novel therapeutics. The methodologies detailed herein are based on established chemical principles and offer a reproducible approach for obtaining this compound with high purity.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a multi-step process commencing with the Erlenmeyer-Plöchl reaction to form an azlactone intermediate, followed by hydrolysis and reduction to yield the final amino acid.
Overall Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Methyl-4-(3-bromobenzylidene)oxazol-5(4H)-one (Azlactone Intermediate)
This step involves the condensation of 3-bromobenzaldehyde with N-acetylglycine in the presence of acetic anhydride and sodium acetate.
-
Materials:
-
3-Bromobenzaldehyde
-
N-Acetylglycine
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).
-
Add acetic anhydride (3.0 eq) to the mixture.
-
Heat the mixture with stirring in a water bath at 100°C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add ethanol to the cooled mixture to precipitate the product.
-
Allow the mixture to stand for at least 4 hours, preferably overnight, to ensure complete crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with cold ethanol and then with hot water to remove unreacted starting materials and byproducts.
-
Dry the product under vacuum.
-
Step 2: Hydrolysis of 2-Methyl-4-(3-bromobenzylidene)oxazol-5(4H)-one
The azlactone ring is opened by hydrolysis to form α-acetamido-3-bromocinnamic acid.
-
Materials:
-
2-Methyl-4-(3-bromobenzylidene)oxazol-5(4H)-one
-
1% (w/v) Sodium Hydroxide solution
-
Dilute Hydrochloric Acid
-
-
Procedure:
-
Suspend the dried azlactone intermediate in a 1% aqueous solution of sodium hydroxide.
-
Gently warm the mixture with stirring until the solid dissolves, indicating the opening of the lactone ring.
-
Cool the solution in an ice bath.
-
Acidify the cooled solution with dilute hydrochloric acid to precipitate the α-acetamido-3-bromocinnamic acid.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the product.
-
Step 3: Reduction to this compound
The unsaturated intermediate is reduced to the final racemic amino acid.
-
Materials:
-
α-Acetamido-3-bromocinnamic acid
-
Sodium Amalgam (2-3%)
-
Ethanol
-
Water
-
-
Procedure:
-
Dissolve the α-acetamido-3-bromocinnamic acid in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Gradually add sodium amalgam to the solution with vigorous stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Carefully quench any remaining sodium amalgam with water.
-
Filter the solution to remove mercury.
-
The resulting solution contains crude this compound.
-
Purification of this compound
Purification of the crude product is essential to obtain a high-purity compound suitable for research and drug development. A combination of crystallization and ion-exchange chromatography is recommended.
Purification Workflow
Caption: Workflow for the purification of this compound.
Experimental Protocol: Purification
Method 1: Recrystallization
-
Materials:
-
Crude this compound
-
Distilled Water
-
Ethanol
-
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot water.
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Slowly add ethanol to the hot filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a cold water/ethanol mixture.
-
Dry the pure crystals under vacuum.
-
Method 2: Ion-Exchange Chromatography
For higher purity, ion-exchange chromatography is recommended.
-
Materials:
-
Recrystallized this compound
-
Strong cation-exchange resin (e.g., Dowex-50)
-
Ammonia solution (e.g., 2 M) for elution
-
Acidic buffer for loading (e.g., 0.1 M HCl)
-
-
Procedure:
-
Resin Preparation: Pack a chromatography column with a strong cation-exchange resin. Wash the resin thoroughly with deionized water, followed by regeneration with an appropriate acid and base, and finally equilibrate with the loading buffer.
-
Sample Loading: Dissolve the recrystallized this compound in the acidic loading buffer and apply it to the top of the column.
-
Washing: Wash the column with the loading buffer to remove any unbound impurities.
-
Elution: Elute the bound this compound from the resin using a gradient of increasing ammonia concentration.
-
Fraction Collection: Collect the eluting fractions and monitor for the presence of the amino acid using a suitable method (e.g., ninhydrin test or UV spectroscopy).
-
Isolation: Combine the fractions containing the pure product, and remove the ammonia and solvent by rotary evaporation. The resulting solid is pure this compound.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound.
Table 1: Synthesis Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1 | Erlenmeyer-Plöchl | 3-Bromobenzaldehyde, N-Acetylglycine, Acetic Anhydride | 70-85 |
| 2 | Hydrolysis | 2-Methyl-4-(3-bromobenzylidene)oxazol-5(4H)-one, NaOH | >90 |
| 3 | Reduction | α-Acetamido-3-bromocinnamic acid, Sodium Amalgam | 60-75 |
| Overall | - | - | 30-50 |
Table 2: Purification Efficiency
| Purification Method | Purity before (%) | Purity after (%) | Typical Recovery (%) |
| Recrystallization | 80-90 | >95 | 70-85 |
| Ion-Exchange Chromatography | >95 | >99 | 85-95 |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO₂[1] |
| Molecular Weight | 244.09 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| CAS Number | 30163-20-3[1] |
This guide provides a robust framework for the synthesis and purification of this compound. Researchers are encouraged to optimize the described conditions based on their specific laboratory settings and available resources.
References
3-Bromo-DL-phenylalanine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-DL-phenylalanine, a synthetic amino acid derivative with significant potential in neuroscience research and drug development. This document outlines its chemical properties, biological activities, and experimental applications, with a focus on its role as a modulator of glutamatergic neurotransmission.
Core Compound Information
This compound is a derivative of the essential amino acid phenylalanine. The introduction of a bromine atom to the phenyl ring alters its electronic properties and steric profile, leading to unique biological activities.
| Property | Value | Reference |
| CAS Number | 30163-20-3 | [1] |
| Molecular Weight | 244.09 g/mol | [1] |
| Molecular Formula | C₉H₁₀BrNO₂ |
Biological Activity and Applications
This compound and its analogs are valuable tools in pharmaceutical research, particularly in the study of protein interactions and enzyme mechanisms.[2] They serve as versatile building blocks for the synthesis of novel pharmaceutical agents, especially those targeting neurological disorders.[2] The brominated phenyl group can influence a drug candidate's lipophilicity, metabolic stability, and binding affinity to target receptors.
Research on the closely related compound, 3,5-dibromo-L-phenylalanine, has demonstrated its complex modulatory effects on the glutamatergic system. This analog has been shown to:
-
Act as a partial agonist at the glutamate-binding site of NMDA receptors.[3]
-
Depress presynaptic glutamate release.[3]
-
Block AMPA/kainate receptors.[3]
This polyvalent action suggests potential therapeutic applications for neurological and neuropsychiatric disorders characterized by abnormal glutamatergic activity, such as stroke and seizures.[4]
Quantitative Data Summary
The following table summarizes the quantitative data obtained from electrophysiological studies on the effects of 3,5-dibromo-L-phenylalanine on rat cerebrocortical neurons.[3]
| Parameter | Value | Description |
| NMDA Receptor EC₅₀ | 331.6 ± 78.6 µM | The concentration of 3,5-dibromo-L-phenylalanine that produces a half-maximal activation of NMDA receptors. |
| NMDA Receptor Efficacy | 30.5 ± 4.7% | The efficacy of 3,5-dibromo-L-phenylalanine in activating NMDA receptors compared to NMDA itself. |
| AMPA/kainate mEPSC Frequency IC₅₀ | 29.4 ± 4.3 µM | The concentration of 3,5-dibromo-L-phenylalanine that causes a 50% inhibition of the frequency of AMPA/kainate miniature excitatory postsynaptic currents. |
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the literature for a closely related compound, which can be adapted for studying this compound.
Electrophysiological Recording in Rat Cerebrocortical Neurons
Objective: To characterize the effects of brominated phenylalanine derivatives on glutamatergic synaptic transmission.
Methodology:
-
Cell Culture: Primary cultures of cerebrocortical neurons are prepared from rat embryos.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on cultured neurons to measure synaptic currents.
-
Drug Application: The test compound (e.g., 3,5-dibromo-L-phenylalanine) is applied to the neurons via a perfusion system.
-
Data Acquisition: Miniature excitatory postsynaptic currents (mEPSCs) mediated by NMDA and AMPA/kainate receptors are recorded and analyzed.
-
Data Analysis: The effects of the compound on the amplitude, frequency, and kinetics of mEPSCs are quantified to determine its modulatory actions on different receptor subtypes.
Visualizations
Experimental Workflow for Electrophysiological Analysis
Caption: Workflow for assessing the neurophysiological effects of this compound.
Signaling Pathway Modulation by Brominated Phenylalanine Analogs
Caption: Modulatory effects of brominated phenylalanine analogs on glutamatergic signaling.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-DL-phenylalanine for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety data and handling procedures for 3-Bromo-DL-phenylalanine, a key building block in pharmaceutical and biochemical research. Designed for laboratory personnel and drug development professionals, this document outlines the essential safety information, handling protocols, and biological context to ensure the safe and effective use of this compound.
Compound Identification and Properties
This compound is a derivative of the essential amino acid phenylalanine, featuring a bromine atom on the phenyl ring. This modification enhances its utility in the synthesis of novel therapeutic agents and as a probe in biochemical studies.[1]
Table 1: Physicochemical Properties of 3-Bromo-phenylalanine Isomers
| Property | 3-Bromo-L-phenylalanine | 3-Bromo-D-phenylalanine | This compound |
| Molecular Formula | C₉H₁₀BrNO₂[2] | C₉H₁₀BrNO₂[3][4] | C₉H₁₀BrNO₂[5][6] |
| Molecular Weight | 244.09 g/mol [5] | 244.08 g/mol [3][4] | 244.09 g/mol [5][6] |
| CAS Number | 82311-69-1[2] | 99295-78-0[3][4] | 30163-20-3[5][6] |
| Appearance | Grey powder | Data not available | White to off-white solid[5] |
| Melting Point | 208 - 210 °C | Data not available | Data not available |
| Solubility | Slightly soluble in water.[7] | Data not available | Soluble in DMSO (2 mg/mL with warming).[5] |
| Storage Temperature | 0 - 8 °C[1] | Data not available | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month).[5] |
Hazard Identification and Safety Precautions
Table 2: GHS Hazard Identification for 3-Bromo-L-phenylalanine
| Hazard Class | Hazard Statement |
| Skin irritation | H315: Causes skin irritation[8] |
| Eye irritation | H319: Causes serious eye irritation[8] |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[8] |
Signal Word: Warning[8]
Precautionary Statements:
-
Prevention: P261, P264, P280[8]
-
Response: P304+P340, P305+P351+P338, P319[8]
-
Storage: P403+P233, P405[8]
-
Disposal: P501[8]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8][9]
-
Skin Protection: Wear protective gloves and impervious clothing.[8][9] Gloves must be inspected prior to use.[8]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[8] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[10]
Safe Handling and Storage
Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.
-
Handling:
-
Storage:
Emergency Procedures
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[8] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[8] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8][9]
-
Special Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[8][9]
Accidental Release Measures:
-
Avoid dust formation.[9]
-
Use personal protective equipment.[9]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[8][9]
-
Prevent further leakage or spillage if safe to do so.[9]
Experimental Protocols and Workflows
While specific experimental protocols for this compound are application-dependent, a general workflow for handling this solid compound in a research setting is provided below.
Logical Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
General Experimental Protocol for Solution Preparation
-
Consult the Safety Data Sheet: Before handling, thoroughly review the SDS for this compound (or its enantiomers).
-
Personal Protective Equipment: Don appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Weighing: In a chemical fume hood or ventilated enclosure, carefully weigh the desired amount of this compound powder using an analytical balance. Avoid creating dust.
-
Dissolution: Add the powder to a suitable solvent (e.g., DMSO for a stock solution) in a clean, labeled container.[5] Gentle warming and sonication may be required to fully dissolve the compound.[5]
-
Storage of Solution: Store the prepared solution in a tightly sealed container at the recommended temperature (-80°C for long-term storage).[5]
-
Cleanup: Clean all equipment and the work area thoroughly after use. Dispose of waste according to institutional and local regulations.
Biological Context and Signaling Pathways
Phenylalanine is a precursor for the synthesis of several important biomolecules, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[11] It has also been shown to regulate protein synthesis through the mTOR signaling pathway.[12][13] While the specific biological activity of this compound may differ, understanding the role of its parent compound provides valuable context for researchers.
Phenylalanine-mTOR Signaling Pathway
Caption: Phenylalanine regulation of protein synthesis via the mTOR pathway.
This diagram illustrates how phenylalanine, transported into the cell by the LAT1 transporter, activates the mTORC1 complex.[12][13] Activated mTORC1 then promotes protein synthesis by phosphorylating and inhibiting 4EBP1 (an inhibitor of translation) and activating S6K1 (a promoter of translation).[12]
Toxicity Profile
Detailed toxicological data for this compound is limited. The SDS for the L-enantiomer indicates that no data is available for acute toxicity (oral, dermal, inhalation), serious eye damage, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[8] As such, it should be handled with care, assuming it may have the potential for toxicity.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[8] Do not allow the product to enter drains.[10]
This technical guide is intended to provide comprehensive safety and handling information for this compound based on the best available data. It is crucial for all personnel to be thoroughly trained in safe laboratory practices and to consult the relevant safety data sheets before handling this or any other chemical.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-D-phenylalanine | C9H10BrNO2 | CID 7047040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemscene.com [chemscene.com]
- 7. 3-Bromo-L-phenylalanine | 82311-69-1 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. peptide.com [peptide.com]
- 11. Phenylalanine - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Phenylalanine Regulates Milk Protein Synthesis via LAT1-mTOR Signaling Pathways in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-Bromo-DL-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-DL-phenylalanine, a substituted aromatic amino acid of interest in various research and development applications. Due to the limited availability of specific experimental data in public databases and scientific literature, this document outlines the expected spectroscopic characteristics based on the analysis of its structural analogues and provides generalized experimental protocols for obtaining and interpreting the necessary data.
Introduction
This compound is a derivative of the essential amino acid phenylalanine, featuring a bromine atom at the meta-position of the phenyl ring. This substitution significantly influences its electronic properties and potential interactions in biological systems, making it a valuable tool in drug design and biochemical studies. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this compound. This guide focuses on the key techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| α-H | 3.8 - 4.2 | Doublet of Doublets (dd) or Triplet (t) |
| β-H | 2.9 - 3.3 | Multiplet (m) |
| Aromatic-H | 7.0 - 7.5 | Multiplet (m) |
| -NH₂ | Variable (broad) | Singlet (s) |
| -COOH | Variable (broad) | Singlet (s) |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (ppm) |
| C=O | 170 - 175 |
| C-α | 55 - 60 |
| C-β | 35 - 40 |
| Aromatic C-Br | 120 - 125 |
| Aromatic C-H | 125 - 135 |
| Aromatic C (ipso) | 135 - 140 |
Table 3: Predicted IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (acid) | 2500 - 3300 | Broad |
| N-H stretch (amine) | 3200 - 3500 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (acid) | 1700 - 1725 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| N-H bend (amine) | 1500 - 1650 | Medium |
| C-Br stretch | 500 - 600 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M]+• | 243/245 | Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) |
| [M-COOH]+ | 198/200 | Loss of the carboxylic acid group |
| [M-CH(NH₂)COOH]+ | 155/157 | Loss of the amino acid side chain |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (e.g., -NH₂ and -COOH in D₂O).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
For ESI, both positive and negative ion modes should be tested to determine which provides a better signal for the molecular ion.
-
The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.
-
Workflow and Data Analysis Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like this compound.
Caption: Workflow for spectroscopic characterization.
This diagram outlines the logical flow from obtaining the purified compound to performing various spectroscopic analyses and finally integrating the data to confirm the chemical structure. Each spectroscopic technique provides a unique piece of the structural puzzle.
A Technical Guide to the Theoretical and Computational Analysis of 3-Bromo-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-DL-phenylalanine, a halogenated derivative of the essential amino acid phenylalanine, presents a molecule of significant interest in the fields of medicinal chemistry and drug development. The introduction of a bromine atom to the phenyl ring at the meta position alters its electronic and steric properties, making it a valuable building block for novel therapeutics, particularly in the development of drugs for neurological disorders.[1] This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be employed to characterize this compound, alongside available physicochemical data and relevant experimental considerations. While detailed computational studies specifically on the 3-bromo isomer are not abundant in public literature, this guide leverages methodologies applied to its isomers to present a robust framework for its analysis.
Physicochemical and Computed Properties
A summary of the known physical and chemical properties of the L- and D-enantiomers of 3-bromophenylalanine is presented below. These properties are fundamental for its application in both experimental and computational studies.
| Property | 3-Bromo-L-phenylalanine | 3-Bromo-D-phenylalanine | Reference(s) |
| IUPAC Name | (2S)-2-amino-3-(3-bromophenyl)propanoic acid | (2R)-2-amino-3-(3-bromophenyl)propanoic acid | [2][3] |
| Molecular Formula | C₉H₁₀BrNO₂ | C₉H₁₀BrNO₂ | [2][3] |
| Molecular Weight | 244.08 g/mol | 244.08 g/mol | [2][3] |
| CAS Number | 82311-69-1 | 99295-78-0 | [2][3] |
| Appearance | White to off-white solid | Not specified | [4] |
| Solubility | Slightly soluble in water | Not specified | [5] |
| XLogP3 (Computed) | -0.8 | -0.8 | [2][3] |
| Topological Polar Surface Area | 63.3 Ų | 63.3 Ų | [2][3] |
| Hydrogen Bond Donors | 2 | 2 | [2][3] |
| Hydrogen Bond Acceptors | 2 | 2 | [2][3] |
Synthesis Protocols
Illustrative Synthesis via Erlenmeyer Azalactone Method
This multi-step synthesis is a plausible route for producing this compound, adapted from methods used for similar fluorinated and brominated phenylalanine analogs.[6]
-
Condensation: 3-Bromobenzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form the corresponding azlactone.
-
Reductive Ring Cleavage: The azlactone intermediate is then subjected to reductive ring cleavage, typically using red phosphorus and hydroiodic acid, to yield N-acetyl-3-bromo-DL-phenylalanine.
-
Hydrolysis: The final step involves the acidic or enzymatic hydrolysis of the N-acetyl group to afford this compound.
Electrochemical Bromination
An alternative, environmentally friendly approach involves the electrochemical bromination of phenylalanine. This method uses a sulfate radical anion (SO₄⁻·) to abstract a hydrogen atom from phenylalanine, which is then brominated in the presence of a bromine source like carbon tetrabromide.[7]
Theoretical and Computational Studies: A Methodological Framework
Detailed theoretical and computational studies on this compound are scarce. However, the methodologies employed for its positional isomer, 4-Bromo-DL-phenylalanine, provide a clear blueprint for such investigations.[8]
Computational Protocol for Quantum Chemical Calculations
The following protocol outlines the steps for a comprehensive computational analysis of this compound using Density Functional Theory (DFT).
-
Geometry Optimization:
-
Method: DFT with the B3LYP functional.
-
Basis Set: 6-311++G(d,p). This basis set is recommended for its balance of accuracy and computational cost, including diffuse functions for non-covalent interactions and polarization functions for accurate geometry.
-
Software: Gaussian 09 or a similar quantum chemistry package.
-
Output: Optimized molecular geometry (bond lengths, bond angles, dihedral angles), and total energy.
-
-
Vibrational Frequency Analysis:
-
Method: Frequency calculations at the same level of theory as the optimization (B3LYP/6-311++G(d,p)).
-
Purpose: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Scaling: Calculated harmonic frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.[9]
-
Output: Scaled vibrational frequencies, IR intensities, and Raman activities.
-
-
Electronic Properties Analysis:
-
Method: Time-Dependent DFT (TD-DFT) for excited states and Natural Bond Orbital (NBO) analysis.
-
Calculations:
-
HOMO-LUMO energy gap: To understand the molecule's electronic transitions and reactivity.
-
Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.
-
NBO analysis: To investigate intramolecular charge transfer and hyperconjugative interactions.
-
-
Output: HOMO and LUMO energies, MEP maps, and NBO analysis results.
-
-
NMR Spectroscopy Simulation:
-
Method: Gauge-Including Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory.
-
Purpose: To predict the ¹H and ¹³C NMR chemical shifts.
-
Referencing: Calculated isotropic shielding values are converted to chemical shifts using a reference compound like tetramethylsilane (TMS).[9]
-
Output: Predicted ¹H and ¹³C NMR spectra.
-
Molecular Docking and Dynamics
To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations can be performed.
-
Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a specific protein target. It can be used to screen for potential enzyme inhibition or receptor binding.
-
Molecular Dynamics: MD simulations can be used to study the conformational changes and stability of the molecule and its complexes with biological macromolecules over time.
Biological Context and Potential Applications
3-Bromo-L-phenylalanine is recognized as a versatile building block in pharmaceutical research and development.[1] Its applications include:
-
Pharmaceutical Development: It serves as a precursor for the synthesis of novel active pharmaceutical ingredients (APIs), particularly for neurological disorders. The bromine atom can be functionalized through cross-coupling reactions to create a diverse range of compounds.[1]
-
Biochemical Research: It is used in studies of protein synthesis and enzyme activity. Its incorporation into peptides can help elucidate protein interactions and metabolic pathways.
-
Enzyme Inhibition: While specific targets for this compound are not well-documented, halogenated amino acids are often explored as enzyme inhibitors. The brominated phenyl group can influence binding affinity to target enzymes.[1] For example, various phenol derivatives have been shown to inhibit phenylalanine ammonia-lyase (PAL).[10]
Visualizations
Workflow for Computational Analysis
The following diagram illustrates a typical workflow for the theoretical and computational analysis of this compound.
Caption: A workflow diagram for the computational analysis of this compound.
Conclusion
This compound is a molecule with significant potential in drug discovery and biochemical research. While specific experimental and computational data for this isomer are not as prevalent as for its 4-bromo counterpart, established methodologies provide a clear path for its comprehensive characterization. This technical guide offers a framework for researchers to conduct in-depth theoretical and computational studies, which will be crucial for unlocking the full potential of this versatile compound in the development of new therapeutic agents. Further research is warranted to elucidate its specific biological targets and mechanisms of action.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-D-phenylalanine | C9H10BrNO2 | CID 7047040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3-Bromo-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]
- 6. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 7. our.utah.edu [our.utah.edu]
- 8. jetir.org [jetir.org]
- 9. benchchem.com [benchchem.com]
- 10. Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-Bromo-DL-phenylalanine as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
3-Bromo-DL-phenylalanine is a non-proteinogenic, unnatural amino acid that has emerged as a crucial building block in modern medicinal chemistry and drug discovery.[1][2] Its unique structure, featuring a bromine atom on the phenyl ring, provides a versatile handle for synthetic diversification, enabling the creation of novel and potent therapeutic agents.[1] The incorporation of this halogenated amino acid can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1]
Key Advantages in Drug Discovery
-
Versatile Synthetic Handle: The bromine atom serves as a key functional group for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse compound libraries for high-throughput screening.[1]
-
Modulation of Biological Activity: The presence of the bromo-phenyl moiety can enhance binding interactions with target proteins and enzymes. It provides a strategic tool for optimizing the potency, selectivity, and overall pharmacological profile of lead compounds.[1]
-
Peptide and Peptidomimetic Design: As a phenylalanine analog, this compound can be incorporated into peptides and peptidomimetics to improve their stability against enzymatic degradation and to probe structure-activity relationships. This is particularly valuable in the development of therapeutics targeting G protein-coupled receptors (GPCRs) and other peptide-regulated pathways.
-
Precursor for Radiolabeling: The bromo-substituent can be readily displaced by radionuclides, making this compound and its derivatives valuable precursors for the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) imaging, aiding in diagnostics and drug development.
Therapeutic Areas of Interest
The application of this compound as a building block has shown promise in several therapeutic areas:
-
Oncology: Derivatives have been synthesized as potent inhibitors of key signaling proteins in cancer, such as tyrosine kinases.[3]
-
Neurological Disorders: Halogenated amino acids are utilized in the development of drugs targeting neurological pathways, including those involving glutamate receptors.[4]
-
Infectious Diseases: The unique structural features can be exploited to design novel antimicrobial and antiviral agents.
II. Quantitative Data
The following tables summarize quantitative data for representative compounds synthesized using a 3-bromophenyl moiety as a key structural component, highlighting its utility in generating potent inhibitors.
Table 1: Tyrosine Kinase Inhibitory Activity of a 3-Bromophenylamino Derivative
| Compound ID | Target Enzyme | IC50 (nM) | Cell Line | Reference |
| PD 158780 | Epidermal Growth Factor Receptor (EGFR) | 0.08 | A431 (human epidermoid carcinoma) | [3] |
Table 2: Suzuki Coupling Reaction Yields with Bromotryptophan Derivatives
Note: While not 3-Bromo-phenylalanine, this data on a similar brominated amino acid derivative provides a strong indication of the feasibility and potential yields for Suzuki coupling reactions.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd-nanoparticles | K₃PO₄ | Water | < 2 | ~95% | [5] |
| 2 | 4-Methoxyphenylboronic acid | Pd-nanoparticles | K₃PO₄ | Water | < 2 | ~95% | [5] |
| 3 | 3-Aminophenylboronic acid | Pd-nanoparticles | K₃PO₄ | Water | < 2 | ~95% | [5] |
| 4 | 4-Carboxyphenylboronic acid | Pd-nanoparticles | K₃PO₄ | Water | 2 | 86% | [5] |
III. Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3-Bromo-DL-phenylalanine
This protocol outlines the manual incorporation of Fmoc-3-Bromo-DL-phenylalanine into a peptide sequence on a solid support using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids (including Fmoc-3-Bromo-DL-phenylalanine)
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the synthesis vessel.
-
Add DMF and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-3-Bromo-DL-phenylalanine and 3-5 equivalents of OxymaPure®/HOBt in DMF.
-
Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To confirm complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Suzuki-Miyaura Cross-Coupling of a 3-Bromophenylalanine Derivative
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an N-protected 3-bromophenylalanine derivative with an arylboronic acid.
Materials:
-
N-protected 3-bromophenylalanine derivative (e.g., Boc-3-Bromo-DL-phenylalanine methyl ester)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add the N-protected 3-bromophenylalanine derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (repeat 3 times).
-
Add the degassed solvent to the flask via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the substrates.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
IV. Visualizations
Signaling Pathway
Caption: EGFR signaling pathway inhibited by a 3-bromophenylamino derivative.
Experimental Workflow
Caption: High-throughput screening workflow for discovering enzyme inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Proteins with 3-Bromo-DL-phenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a powerful technique for studying protein function, localization, and interactions within complex biological systems. This document provides detailed application notes and protocols for a site-specific protein labeling strategy utilizing the non-canonical amino acid 3-Bromo-DL-phenylalanine. The bromine substituent on the phenylalanine ring serves as a versatile chemical handle for the selective attachment of fluorescent probes via palladium-catalyzed cross-coupling reactions. This method offers precise control over the location of the fluorescent label, minimizing perturbations to protein structure and function.
The workflow involves two key stages: the incorporation of this compound into the protein of interest and the subsequent chemical derivatization with a fluorescent boronic acid derivative. This approach is particularly valuable for researchers in drug development and molecular biology who require finely-tuned tools for studying protein dynamics and interactions.
Core Principles
The methodology is based on the principles of bio-orthogonal chemistry, where a non-native functional group is introduced into a biological system and then specifically reacted with an external probe. In this case, the bromine atom on the incorporated this compound is the bio-orthogonal handle. The subsequent labeling reaction is a Suzuki-Miyaura cross-coupling, a robust and well-characterized palladium-catalyzed reaction that forms a carbon-carbon bond between the brominated amino acid and a fluorescent probe functionalized with a boronic acid or boronate ester.
Figure 1: Overall experimental workflow for fluorescent labeling of proteins using this compound.
Applications
Fluorescently labeled proteins generated using this method are valuable tools for a wide range of applications in research and drug development, including:
-
Fluorescence Resonance Energy Transfer (FRET): By incorporating two different fluorescent probes at specific sites, FRET can be used to measure intramolecular distances and conformational changes in real-time.
-
Fluorescence Microscopy and Imaging: Visualize the localization and trafficking of proteins within living cells.
-
High-Throughput Screening (HTS): Develop assays to screen for small molecules that modulate protein-protein interactions or protein conformation.
-
Binding Assays: Quantify the binding affinity of ligands, inhibitors, or other proteins.
-
Enzyme Kinetics: Monitor enzyme activity and inhibition with high sensitivity.
Quantitative Data Summary
The following tables summarize typical quantitative data that can be obtained using this labeling strategy. The values are illustrative and will vary depending on the specific protein, fluorescent dye, and experimental conditions.
Table 1: Labeling Efficiency and Stoichiometry
| Parameter | Typical Value | Method of Determination |
| Labeling Efficiency | > 80% | Mass Spectrometry (MALDI-TOF or ESI-MS) |
| Degree of Labeling (DOL) | 0.8 - 1.0 | UV-Vis Spectroscopy (measuring protein and dye absorbance) |
| Purity of Labeled Protein | > 95% | SDS-PAGE with fluorescence imaging, HPLC |
Table 2: Spectroscopic Properties of a Labeled Protein
| Parameter | Example Value (Protein-Coupled Dye) |
| Excitation Maximum (λex) | 495 nm |
| Emission Maximum (λem) | 520 nm |
| Quantum Yield (Φ) | 0.6 - 0.9 |
| Extinction Coefficient (ε) | 70,000 - 90,000 M⁻¹cm⁻¹ |
Table 3: Functional Assay of a Labeled Enzyme (Example: Kinase)
| Protein Sample | Km (ATP) | Vmax (nmol/min/mg) |
| Unlabeled Kinase | 15 µM | 500 |
| Fluorescently Labeled Kinase | 18 µM | 480 |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Target Protein
This protocol describes the site-specific incorporation of this compound into a target protein using an amber stop codon suppression-based method in E. coli.
Materials:
-
Expression plasmid for the target protein with a TAG amber stop codon at the desired labeling site.
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound.
-
E. coli expression strain (e.g., BL21(DE3)).
-
This compound.
-
Luria-Bertani (LB) medium and Terrific Broth (TB).
-
Appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Buffers for protein purification (e.g., lysis buffer, wash buffer, elution buffer for Ni-NTA or other affinity chromatography).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid.
-
Starter Culture: Inoculate a 50 mL LB medium containing the appropriate antibiotics with a single colony and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of TB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 20°C) for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Purification: Resuspend the cell pellet in lysis buffer and purify the protein using the appropriate affinity chromatography method (e.g., Ni-NTA for His-tagged proteins).
-
Verification: Confirm the incorporation of this compound by mass spectrometry.
Figure 2: Workflow for the incorporation of this compound into a protein.
Protocol 2: Fluorescent Labeling via Suzuki-Miyaura Cross-Coupling
This protocol describes the fluorescent labeling of the this compound-containing protein with a fluorescent boronic acid derivative.
Materials:
-
Purified protein containing this compound (1-5 mg/mL).
-
Fluorescent boronic acid or boronate ester derivative (e.g., fluorescein boronic acid).
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a water-soluble palladium catalyst).
-
Water-soluble phosphine ligand (e.g., TPPTS).
-
Degassed reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0).
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the fluorescent probe.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescent boronic acid derivative in a minimal amount of DMF or DMSO.
-
Prepare stock solutions of the palladium catalyst and ligand in degassed buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the purified protein solution.
-
Add the fluorescent boronic acid derivative to a final molar excess of 10-50 fold over the protein.
-
Add the palladium catalyst and ligand to a final concentration of 100-500 µM.
-
The final concentration of organic solvent (DMF/DMSO) should be kept below 5% (v/v) to maintain protein stability.
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight, with gentle mixing and protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol (e.g., β-mercaptoethanol) to a final concentration of 10 mM.
-
Purification: Remove the unreacted fluorescent probe, catalyst, and ligand by size-exclusion chromatography. Collect the protein-containing fractions.
-
Characterization:
-
Determine the Degree of Labeling (DOL) using UV-Vis spectroscopy.
-
Confirm the purity of the labeled protein by SDS-PAGE and fluorescence imaging.
-
Verify the final product by mass spectrometry.
-
Figure 3: Workflow for the Suzuki-Miyaura cross-coupling labeling reaction.
Troubleshooting
Problem: Low incorporation of this compound.
-
Possible Cause: Inefficient orthogonal synthetase/tRNA pair.
-
Solution: Optimize the expression conditions (temperature, induction time). Use a different orthogonal pair.
Problem: Low labeling efficiency.
-
Possible Cause: Inactive catalyst or inaccessible bromine on the protein.
-
Solution: Use freshly prepared catalyst and ligand solutions. Ensure the reaction buffer is thoroughly degassed. Perform a denaturation-renaturation cycle of the protein if the labeling site is buried.
Problem: Protein precipitation during labeling.
-
Possible Cause: High concentration of organic solvent or instability of the protein under reaction conditions.
-
Solution: Reduce the concentration of DMF/DMSO. Add stabilizing agents like glycerol or arginine to the reaction buffer. Perform the reaction at a lower temperature.
Problem: High background fluorescence.
-
Possible Cause: Incomplete removal of unreacted fluorescent probe.
-
Solution: Repeat the size-exclusion chromatography step or use a different purification method like dialysis.
Conclusion
The site-specific fluorescent labeling of proteins using this compound provides a robust and versatile platform for a wide array of biological and pharmacological studies. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to implement this powerful technique in their laboratories. The ability to precisely introduce a fluorescent probe at a defined location opens up new avenues for investigating protein structure-function relationships and for the development of novel therapeutic agents.
Troubleshooting & Optimization
preventing dehalogenation of 3-Bromo-DL-phenylalanine during synthesis
Welcome to the technical support center for 3-Bromo-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of dehalogenation during synthetic reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.
Q1: I am observing a significant amount of the dehalogenated byproduct (DL-phenylalanine) in my cross-coupling reaction. What are the primary causes?
A1: Dehalogenation, or hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings.[1][2] The core issue is the replacement of the bromine atom on your this compound with a hydrogen atom.[1] This unwanted reaction reduces the yield of your desired product and complicates purification.
The primary causes stem from factors that promote the formation of a palladium-hydride (Pd-H) species, which then reacts with your starting material. Key contributing factors include:
-
Catalyst and Ligand System: Highly active palladium catalysts can sometimes favor the dehalogenation pathway.[1][2] The choice of phosphine ligand is critical, as it modulates the reactivity of the palladium center.[2]
-
Reaction Base: The type and strength of the base used can significantly influence the extent of dehalogenation.[1] Stronger bases, in particular, can sometimes promote the formation of Pd-H species or act as a hydride source themselves.[3]
-
Solvent Choice: The reaction solvent can impact the reaction pathway. Polar aprotic solvents like DMF and dioxane have been observed to promote dehalogenation more than less polar solvents like toluene.[1][2]
-
Reaction Temperature: Elevated temperatures can increase the rate of the dehalogenation side reaction, sometimes more than the desired coupling reaction.[1][2]
-
Presence of Hydrogen Donors: Trace amounts of water, alcohols, or even certain amine bases in the reaction mixture can act as a source for the unwanted hydride.[1][3][4]
-
Substrate Properties: The free amino group on the phenylalanine backbone can sometimes participate in or promote side reactions.[5] Electron-rich aryl halides are also generally more prone to dehalogenation.[1]
Q2: How can I modify my reaction conditions to minimize or prevent the dehalogenation of this compound?
A2: To suppress the dehalogenation side reaction, a systematic optimization of your reaction conditions is recommended. The following strategies, summarized in the table below, have proven effective.
-
Modify the Ligand: Employing bulky, electron-rich phosphine ligands is a primary strategy. Ligands such as XPhos, SPhos, and RuPhos can stabilize the palladium center, favoring the desired cross-coupling over dehalogenation.[2]
-
Select a Milder Base: Screen a variety of bases. Switching from a strong base like sodium tert-butoxide (NaOtBu) to a milder inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is often beneficial.[2][5]
-
Change the Solvent: Consider switching to a less polar, aprotic solvent. Toluene is often a superior choice compared to DMF or dioxane for minimizing dehalogenation.[2][5]
-
Lower the Reaction Temperature: Running the reaction at the lowest effective temperature can disfavor the dehalogenation pathway.[2][5] This may require longer reaction times, but it often improves the product-to-byproduct ratio.
-
Protect the Amino Group: The free amine on the phenylalanine can be a source of complications. Protecting the nitrogen with a suitable group, such as a tert-butyloxycarbonyl (Boc) group, can suppress dehalogenation.[5][6]
-
Use a Well-Defined Pre-catalyst: Using a stable, well-defined palladium pre-catalyst (e.g., XPhos Pd G2) can sometimes provide better results and reproducibility compared to generating the active catalyst in situ from a precursor like Pd(OAc)₂.[7]
Q3: How can I detect and quantify the dehalogenated byproduct in my reaction mixture?
A3: The most common method for detecting and quantifying the formation of DL-phenylalanine from this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation of the desired product from the dehalogenated byproduct and their subsequent identification and quantification. A general protocol for sample analysis is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Influence of Reaction Parameters on Dehalogenation
| Parameter | Recommendation to Reduce Dehalogenation | Rationale | Citations |
| Palladium Ligand | Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos). | Bulky ligands promote the desired reductive elimination step and can suppress the formation of Pd-H species. | [2] |
| Base | Switch from strong bases (e.g., NaOtBu) to milder inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). | Stronger bases can accelerate the dehalogenation pathway. Milder bases are less likely to act as hydride sources. | [1][2][5] |
| Solvent | Use less polar, aprotic solvents like Toluene instead of polar solvents like DMF or Dioxane. | Polar aprotic solvents can promote the formation of species that lead to dehalogenation. | [1][2][5] |
| Temperature | Run the reaction at the lowest possible temperature that allows for efficient conversion. | Dehalogenation can have a higher activation energy, so lowering the temperature can selectively slow this side reaction. | [1][2] |
| Protecting Group | Protect the amine functionality with a Boc group. | The unprotected amine can sometimes promote side reactions. Protection can lead to cleaner reaction profiles. | [5][6] |
Mandatory Visualization
Caption: Competing pathways of cross-coupling and dehalogenation.
Caption: A stepwise workflow for troubleshooting dehalogenation.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dehalogenation in a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound while minimizing the risk of dehalogenation.
Materials:
-
This compound (or N-Boc-3-Bromo-DL-phenylalanine) (1.0 equiv)
-
Boronic acid or ester (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G2) (1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos) (if not using a pre-catalyst)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the this compound derivative (1.0 equiv), the boronic acid/ester (1.2 equiv), the base (2.0 equiv), and the palladium pre-catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous, degassed toluene via syringe.
-
Stir the reaction mixture at the lowest temperature that promotes the reaction (start with room temperature and gradually increase if necessary, e.g., to 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Protocol 2: GC-MS Analysis of Dehalogenation Byproduct
This protocol outlines a general method for analyzing the reaction mixture to determine the ratio of the desired product to the dehalogenated byproduct.
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane) to a final volume of 1-2 mL.
-
If the sample contains solids, filter it through a small plug of silica gel or a syringe filter to remove particulate matter.
-
If your product is an amino acid, derivatization (e.g., esterification followed by acylation) may be necessary to improve volatility for GC analysis.
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.
-
Injection: Inject 1 µL of the prepared sample.
-
Method: Use a temperature gradient program (e.g., start at 100 °C, hold for 2 min, then ramp to 280 °C at 10-20 °C/min) to ensure separation of the starting material, product, and byproduct.
-
Detection: Monitor the total ion chromatogram (TIC). Identify the peaks corresponding to this compound, the desired coupled product, and the dehalogenated DL-phenylalanine by their retention times and mass spectra.
-
Quantification: The relative ratio of product to byproduct can be estimated by comparing the integrated peak areas in the chromatogram.
Frequently Asked Questions (FAQs)
Q: What is the general stability and recommended storage for this compound? A: this compound is a stable compound. For long-term storage, it is recommended to keep it at -20°C for up to one month or at -80°C for up to six months.[8] For shipping and short-term handling, it is generally stable at room temperature.[8]
Q: Are certain cross-coupling reactions more prone to causing dehalogenation? A: Yes, palladium-catalyzed reactions like the Suzuki-Miyaura and Heck couplings are well-documented to have dehalogenation as a potential side reaction.[2] The propensity for this side reaction is highly dependent on the specific reaction conditions chosen, as detailed in the troubleshooting guide.
Q: Does the position of the bromine atom (meta) on the phenylalanine ring influence its susceptibility to dehalogenation? A: While the electronic properties of the aryl halide do play a role, the primary factors driving dehalogenation are the reaction conditions (catalyst, ligand, base, solvent, temperature) rather than the specific isomer of the bromophenylalanine.[1] However, electron-rich aryl halides are generally more susceptible, and while the amino acid group is electron-donating, the overall electronic nature is complex.[1] The key is to optimize the reaction to favor the desired coupling pathway regardless of the substrate's intrinsic properties.
References
troubleshooting low yield in unnatural amino acid incorporation
Welcome to the technical support center for unnatural amino acid (UAA) incorporation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experiments for higher yields and successful incorporation of UAAs into proteins.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low or no expression of my protein of interest containing an unnatural amino acid. What are the potential causes and how can I troubleshoot this?
Low or no protein expression is a common issue in UAA incorporation experiments. The problem can stem from several factors related to the orthogonal translation system (OTS), the health of the expression host, or the properties of the UAA itself.
Possible Causes & Troubleshooting Steps:
-
Inefficient Amber Suppression: The amber stop codon (UAG) is often used to encode the UAA. However, it is also recognized by Release Factor 1 (RF1), which terminates translation.[1][2][3] This competition between the suppressor tRNA and RF1 can significantly reduce the yield of the full-length protein.[3]
-
Solution:
-
Use RF1 Knockout/Deficient Strains: Employing E. coli strains where the prfA gene (encoding RF1) has been deleted or its activity is reduced can significantly improve UAA incorporation efficiency.[1][3][4]
-
Optimize OTS Component Ratios: The relative expression levels of the aminoacyl-tRNA synthetase (aaRS) and the suppressor tRNA are crucial.[5][6] Titrate the plasmid ratios to find the optimal balance for efficient suppression.
-
Enhance Suppressor tRNA Expression: Increasing the copy number or using stronger promoters for the suppressor tRNA can boost its concentration and outcompete RF1.[7][8]
-
-
-
Toxicity of the Unnatural Amino Acid or Orthogonal Translation System: The UAA itself or the over-expression of the orthogonal components (aaRS/tRNA) can be toxic to the host cells, leading to poor growth and reduced protein expression.[1][9]
-
Solution:
-
Test UAA Toxicity: Perform growth curves with varying concentrations of the UAA to determine a non-toxic working concentration.
-
Use Inducible Promoters: Control the expression of the aaRS and tRNA with inducible promoters to minimize toxicity during the growth phase.
-
Lower Expression Temperature: Reducing the culture temperature after induction can slow down protein synthesis and reduce the toxic effects of protein misfolding or aggregation.
-
-
-
Suboptimal Codon Context: The nucleotides surrounding the amber codon can influence the efficiency of UAA incorporation.[4][7][10]
-
Solution:
-
Sequence Optimization: If possible, modify the nucleotide sequence immediately upstream and downstream of the UAG codon. In mammalian cells, a +4 cytosine has been shown to have a stimulatory effect.[7]
-
-
-
Poor UAA Uptake: The UAA must be efficiently transported into the cell to be available for incorporation.[1][9]
-
Solution:
-
Increase UAA Concentration: Titrate the concentration of the UAA in the growth media. However, be mindful of potential toxicity.
-
Use Permeable Cell Strains: Some engineered strains have enhanced permeability to specific molecules.
-
-
A logical workflow for troubleshooting low protein yield is presented below:
Q2: How can I optimize the concentration of the unnatural amino acid and other key components in my expression system?
Optimizing the concentrations of various components is critical for maximizing the yield of your UAA-containing protein.
Optimization Parameters:
| Component | Typical Concentration Range | Considerations |
| Unnatural Amino Acid (UAA) | 1-10 mM | Test a range to find the optimal concentration that maximizes incorporation without causing toxicity.[11] |
| Plasmid Ratio (aaRS:tRNA:Protein) | Varies (e.g., 1:1:1, 1:2:1) | The optimal ratio is system-dependent. Titration is necessary to find the best balance for efficient charging and suppression.[5] |
| Mg2+ Concentration (in vitro) | 10-15 mM | Magnesium concentration can significantly affect the efficiency of cell-free protein synthesis systems.[12] |
| Suppressor tRNA | 50-300 µg/mL (in vitro) | In cell-free systems, the concentration of suppressor tRNA can be directly optimized.[12] |
Experimental Protocol: Optimizing UAA Concentration
-
Prepare Cultures: Inoculate a series of small-scale cultures of your expression host.
-
Create a UAA Gradient: Add the UAA to each culture at a different final concentration (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM).
-
Induce Expression: Induce protein expression under your standard conditions.
-
Monitor Cell Growth: Measure the optical density (OD600) of the cultures over time to assess any toxic effects of the UAA.
-
Analyze Protein Expression: After a set induction period, harvest the cells, lyse them, and analyze the expression of your target protein by SDS-PAGE and Western blot.
-
Determine Optimal Concentration: The optimal UAA concentration will be the one that gives the highest protein yield without significantly inhibiting cell growth.
Q3: What is the mechanism of unnatural amino acid incorporation via amber suppression, and what are the key components involved?
The site-specific incorporation of UAAs is most commonly achieved by repurposing a stop codon, typically the amber codon (UAG), to encode the UAA. This process relies on an orthogonal translation system (OTS) that functions independently of the host cell's native translational machinery.
Key Components of the Orthogonal Translation System:
-
Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An enzyme that specifically recognizes and attaches the UAA to the orthogonal tRNA. This aaRS has been engineered to not recognize any of the 20 canonical amino acids.[1][2]
-
Orthogonal tRNA: A suppressor tRNA that has been engineered to recognize the amber (UAG) codon in the mRNA. It is not recognized by any of the endogenous aaRSs.[1][2]
-
Unnatural Amino Acid (UAA): The novel amino acid with the desired chemical properties that is supplied in the growth medium.
Mechanism of Incorporation:
-
The gene of interest is mutated to contain an in-frame amber (TAG) codon at the desired site of UAA incorporation.
-
The host cell is transformed with plasmids encoding the orthogonal aaRS and the orthogonal suppressor tRNA.
-
The UAA is added to the cell culture medium and is taken up by the cell.
-
Inside the cell, the orthogonal aaRS specifically acylates the orthogonal tRNA with the UAA.
-
During translation, when the ribosome encounters the UAG codon in the mRNA, the acylated suppressor tRNA binds to the ribosome.
-
The UAA is then incorporated into the growing polypeptide chain, and translation continues to the next sense codon.
The diagram below illustrates the amber suppression-based UAA incorporation pathway.
Q4: Should I use an in vivo or in vitro (cell-free) system for my UAA incorporation experiment?
The choice between an in vivo and an in vitro system depends on the specific goals of your experiment, the properties of your protein, and the UAA you are using.
Comparison of In Vivo and In Vitro Systems:
| Feature | In Vivo Systems (e.g., E. coli, mammalian cells) | In Vitro (Cell-Free) Systems |
| Protein Yield | Can be high, but optimization is often required. | Typically lower than in vivo, but can be sufficient for many applications (around 1 mg/mL).[13] |
| Complexity | More complex due to cellular processes like UAA transport and toxicity.[1][9] | Simpler and more controlled environment. Allows for direct manipulation of component concentrations.[1] |
| UAA Toxicity | Can be a significant issue, affecting cell viability and protein yield.[1] | Toxicity to the host is not a concern.[1] |
| UAA Transport | UAA must be able to cross the cell membrane.[1] | No cell membrane barrier, allowing for the use of a wider range of UAAs.[12] |
| Cost | Generally less expensive for large-scale production. | Can be more expensive, especially for large-scale reactions. |
| Speed | Slower, involving cell growth and induction phases. | Faster, as protein synthesis is the primary reaction.[13] |
| Applications | Good for producing large quantities of protein and for studies in a cellular context. | Ideal for incorporating toxic UAAs, high-throughput screening, and when precise control over the reaction environment is needed.[1][13] |
Experimental Protocol: Cell-Free Protein Synthesis for UAA Incorporation
-
Prepare the Cell-Free Extract: Prepare a crude cell extract from an appropriate E. coli strain that contains the necessary transcriptional and translational machinery.[1]
-
Set up the Reaction Mixture: In a reaction tube, combine the cell-free extract, a buffer containing amino acids (excluding the one being replaced by the UAA), energy sources (ATP, GTP), the plasmid DNA encoding your protein with the amber codon, the orthogonal aaRS, the suppressor tRNA, and the UAA.
-
Optimize Component Concentrations: As mentioned in Q2, optimize the concentrations of Mg2+, suppressor tRNA, and the UAA to maximize yield.[12]
-
Incubate: Incubate the reaction mixture at the optimal temperature (typically 30-37°C) for several hours.
-
Analyze the Product: Analyze the synthesized protein by SDS-PAGE, Western blot, or mass spectrometry to confirm UAA incorporation.[14]
This technical support guide provides a starting point for troubleshooting and optimizing your unnatural amino acid incorporation experiments. For more detailed protocols and advanced strategies, consulting the cited literature is recommended.
References
- 1. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 3. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 11. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toward efficient multiple-site incorporation of unnatural amino acids using cell-free translation system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 14. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage of Peptides Containing 3-Bromo-DL-phenylalanine
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on the cleavage and deprotection of synthetic peptides incorporating the unnatural amino acid 3-Bromo-DL-phenylalanine. Below, you will find troubleshooting guides and frequently asked questions to address specific challenges you may encounter during this critical step of your workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides containing this compound?
A1: The main concern during the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing this compound is the potential for side reactions involving the bromo-substituent. While the electron-withdrawing nature of the bromine atom can offer some protection to the phenyl ring from electrophilic attack, the carbon-bromine bond may be susceptible to cleavage (dehalogenation) under harsh acidic conditions, leading to the formation of a phenylalanine-containing impurity. Additionally, standard side reactions common to all peptide cleavages, such as the alkylation of sensitive residues like Tryptophan or Methionine, must also be considered.
Q2: Which standard cleavage cocktail should I start with for my this compound-containing peptide?
A2: For a peptide containing this compound, a good starting point is a standard, yet robust, cleavage cocktail such as Reagent K .[1] This cocktail is designed to scavenge a wide variety of reactive cationic species generated during the removal of protecting groups from other sensitive amino acids that may be present in your sequence, such as Cys, Met, Trp, and Tyr.[1][2]
Q3: Can I use a simpler, low-odor cleavage cocktail?
A3: Yes, a simpler, low-odor cocktail like Reagent B can also be effective, particularly if your peptide does not contain other highly sensitive residues like Cys or Met that require thiol-based scavengers.[2] Triisopropylsilane (TIS) in Reagent B is an excellent scavenger for carbocations. However, it is always recommended to perform a small-scale trial cleavage to determine the optimal cocktail for your specific peptide.
Q4: How long should the cleavage reaction be performed?
A4: A typical cleavage time is 2-3 hours at room temperature.[1] However, the optimal duration can depend on the length of your peptide and the presence of other protecting groups that may be difficult to remove (e.g., Arg(Pbf)). It is advisable to monitor the cleavage progress by analyzing small aliquots of the cleavage mixture by HPLC.
Troubleshooting Guide
Q5: I am observing a significant amount of a side product with a mass corresponding to the de-brominated peptide. What can I do to minimize this?
A5: De-bromination is a potential side reaction. To minimize it, you can try the following:
-
Reduce Cleavage Time: Perform a time-course experiment to determine the minimum time required for complete deprotection of other residues. Shorter exposure to strong acid may reduce dehalogenation.
-
Lower Temperature: Conduct the cleavage reaction at a lower temperature (e.g., 4°C). This can slow down the rate of the de-bromination side reaction more than the desired deprotection reactions.
-
Optimize Scavenger Composition: While TIS is a good general scavenger, you might experiment with cocktails containing a milder scavenger system. A trial with Reagent B (TFA/Phenol/Water/TIS) is a good first step.
Q6: My peptide yield is very low after cleavage. What are the possible causes and solutions?
A6: Low peptide yield can be attributed to several factors:
-
Incomplete Cleavage: The peptide may not be fully cleaved from the resin. You can try extending the cleavage time or using a stronger cleavage cocktail. To check for residual peptide on the resin, you can perform a second cleavage on the same resin and analyze the resulting solution.
-
Peptide Precipitation Issues: The peptide may not have fully precipitated from the ether. Ensure you are using a sufficient volume of cold ether (at least 10-fold excess) and that the precipitation is carried out at a low temperature (-20°C) for an adequate duration (at least 30 minutes).
-
Adsorption to Resin: In some cases, the cleaved peptide can re-attach to the resin, especially if it contains C-terminal Trp, Tyr, or Met residues.[3] Using a robust scavenger cocktail like Reagent R or K can help minimize this.[2][3]
Q7: I see multiple peaks in my crude HPLC chromatogram. How can I identify the source of these impurities?
A7: Multiple peaks in the crude product are common and can arise from various sources:
-
Deletion Sequences: Incomplete coupling during synthesis leads to peptides missing one or more amino acids.
-
Side-Chain Modifications: Besides de-bromination, other sensitive residues (Trp, Met, Tyr, Cys) in your peptide may have been modified by reactive cations generated during cleavage. Ensure you are using an appropriate scavenger cocktail for the amino acids present in your sequence.[4]
-
Incomplete Deprotection: Some protecting groups, particularly on Arginine (e.g., Pbf), may require longer cleavage times for complete removal.
-
Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to aspartimide formation.[5]
Mass spectrometry (MS) is an indispensable tool for identifying these impurities by comparing their molecular weights to the expected mass of the desired peptide and potential side products.
Data Presentation
Table 1: Recommended Starting Cleavage Cocktails
| Reagent Name | Composition (v/v/w) | Key Scavengers | Primary Use Case |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Phenol, Thioanisole, EDT | Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). A robust, general-purpose cocktail.[1][2] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | Phenol, TIS | A low-odor option suitable for peptides without Cys or Met. Effective at scavenging carbocations.[2] |
| TFA/TIS/Water | 95% TFA, 2.5% TIS, 2.5% Water | TIS | A simple cocktail for peptides without sensitive residues that are prone to oxidation or alkylation. |
Experimental Protocols
Protocol 1: Standard Cleavage of a this compound Peptide
-
Resin Preparation: Wash the peptide-resin (0.1 mmol scale) thoroughly with dichloromethane (DCM) (3 x 10 mL) and dry it under a high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare 10 mL of Reagent K by combining 8.25 mL of TFA, 0.5 mL of phenol (liquefied), 0.5 mL of water, 0.5 mL of thioanisole, and 0.25 mL of EDT.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture into a 50 mL centrifuge tube containing 30 mL of ice-cold diethyl ether. Rinse the resin with a small amount of fresh TFA (1-2 mL) and add it to the ether. A white precipitate of the crude peptide should form.
-
Pelleting and Washing: Centrifuge the tube at 3000 rpm for 5 minutes. Carefully decant the ether. Wash the peptide pellet twice more with 30 mL of cold ether, centrifuging and decanting each time.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) for analysis by RP-HPLC and mass spectrometry.
Protocol 2: Small-Scale Trial for Cleavage Optimization
-
Resin Aliquoting: Distribute a small amount of the dried peptide-resin (e.g., 10-20 mg) into three separate microcentrifuge tubes.
-
Cocktail Variation: Prepare three different cleavage cocktails to test (e.g., Reagent K, Reagent B, and TFA/TIS/Water).
-
Parallel Cleavage: Add 0.5 mL of each cleavage cocktail to the respective tubes containing the resin.
-
Time Points: Incubate the tubes at room temperature. At different time points (e.g., 1, 2, and 3 hours), take a small aliquot (e.g., 10 µL) from each tube.
-
Quenching and Analysis: Precipitate the peptide from each aliquot in cold ether, centrifuge, dry the pellet, and redissolve in an appropriate solvent for HPLC and MS analysis.
-
Evaluation: Compare the HPLC profiles and mass spectra from each condition and time point to determine the optimal cleavage cocktail and duration that maximizes the yield of the desired product while minimizing side reactions like de-bromination.
Visualizations
References
Validation & Comparative
Confirming 3-Bromo-DL-phenylalanine Incorporation: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, confirming the precise incorporation of unnatural amino acids like 3-Bromo-DL-phenylalanine is a critical step in protein engineering and therapeutic development. Mass spectrometry stands as the definitive analytical tool for this purpose. This guide provides an objective comparison of the two primary mass spectrometry-based methodologies: Peptide Mapping (a "bottom-up" approach) and Intact Protein Analysis (a "top-down" approach), supported by experimental data and detailed protocols to aid in selecting the optimal strategy for your research needs.
This guide will delve into the principles, workflows, and data outputs of each technique, offering a clear comparison of their respective strengths and limitations in the context of verifying this compound incorporation.
Method Comparison at a Glance
The choice between Peptide Mapping and Intact Protein Analysis depends on the specific experimental goals, the desired level of detail, and the available instrumentation. The following table summarizes the key quantitative parameters and characteristics of each method.
| Feature | Peptide Mapping (Bottom-Up Proteomics) | Intact Protein Analysis (Top-Down Proteomics) |
| Primary Output | Identification of modified peptides and localization of the modification site. | Confirmation of the total mass of the modified protein. |
| Sequence Coverage | Typically high (often >95%), but can be incomplete. | 100% for the intact protein.[1] |
| Mass Accuracy | High for individual peptides (typically <5 ppm). | Lower for the entire protein (typically 10-20 ppm).[2] |
| Sensitivity | High, especially with targeted methods like Selected Reaction Monitoring (SRM). | Generally lower than peptide-level analysis. |
| Sample Complexity | Can handle complex mixtures. | Best suited for purified proteins or simple mixtures.[3] |
| PTM Characterization | Excellent for localizing and identifying various post-translational modifications. | Provides information on the total mass shift due to all modifications. |
| Workflow Complexity | More complex due to enzymatic digestion and peptide separation steps. | Simpler sample preparation.[4] |
| Data Analysis | Requires sophisticated software for peptide identification and database searching. | Relies on deconvolution of the mass spectrum to determine the protein's molecular weight. |
Experimental Workflows
The experimental workflows for Peptide Mapping and Intact Protein Analysis differ significantly, primarily in the sample preparation stage.
Peptide Mapping Workflow
Intact Protein Analysis Workflow
Detailed Experimental Protocols
Below are detailed methodologies for performing Peptide Mapping and Intact Protein Analysis to confirm the incorporation of this compound.
Peptide Mapping Protocol
This protocol outlines a standard procedure for the bottom-up analysis of a protein containing this compound.
1. Protein Denaturation, Reduction, and Alkylation:
-
Resuspend the protein sample (approximately 10-50 µg) in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 20 minutes to alkylate the free cysteine residues.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
2. Enzymatic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate (pH 8.0) to reduce the denaturant concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate at 37°C for 12-16 hours.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
3. Peptide Desalting:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.
-
Elute the peptides with a solution of 50-80% acetonitrile in 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
4. LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Inject the sample onto a C18 reversed-phase analytical column (e.g., 75 µm ID x 15 cm) connected to a nano-flow liquid chromatography system.
-
Elute the peptides using a gradient of increasing acetonitrile concentration (e.g., 5-40% over 60 minutes) in 0.1% formic acid at a flow rate of approximately 300 nL/min.
-
Analyze the eluting peptides using a high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF) operating in data-dependent acquisition mode.
-
The mass spectrometer should be programmed to perform a full MS scan followed by MS/MS scans of the most intense precursor ions.
5. Data Analysis:
-
Process the raw MS/MS data using a database search engine (e.g., Mascot, SEQUEST, or MaxQuant).
-
Search the data against a protein sequence database that includes the sequence of the target protein.
-
Specify the variable modification of phenylalanine to this compound (mass shift of +78.918 Da for 79Br and +80.916 Da for 81Br).
-
Analyze the search results to identify peptides containing this compound and determine the overall protein sequence coverage. The fragmentation pattern of peptides containing phenylalanine can be complex, and the presence of the bromine isotope pattern will be a key diagnostic feature in the MS/MS spectra.[5][6]
Intact Protein Analysis Protocol
This protocol provides a streamlined procedure for the top-down analysis of a protein to confirm the incorporation of this compound.
1. Sample Preparation:
-
The primary goal of sample preparation for intact protein analysis is to remove non-volatile salts and detergents that can interfere with electrospray ionization.[7]
-
Perform buffer exchange into a volatile buffer system (e.g., 1% formic acid in water/acetonitrile or ammonium acetate) using a desalting column or spin filter with an appropriate molecular weight cutoff.
-
Adjust the protein concentration to 1-10 µM.
2. LC-MS Analysis:
-
Inject the desalted protein sample onto a reversed-phase column suitable for protein separations (e.g., C4 or C8) or a size-exclusion chromatography (SEC) column.
-
Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile or isopropanol) containing 0.1% formic acid.
-
Analyze the eluting protein using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of detecting a high mass range.[2]
-
Acquire the data in full MS mode over a m/z range that encompasses the expected charge state distribution of the protein.
3. Data Analysis:
-
The raw mass spectrum will show a series of peaks representing the protein with different charge states.
-
Use deconvolution software (e.g., MaxEnt or similar algorithms) to transform the m/z spectrum into a true mass spectrum, which will show a single peak corresponding to the molecular weight of the protein.[8]
-
Compare the experimentally determined mass with the theoretical mass of the protein with and without the incorporation of this compound. The incorporation will result in a characteristic mass shift corresponding to the mass of bromine minus the mass of a hydrogen atom at each incorporation site. The distinct isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) should also be observable in the deconvoluted mass spectrum, providing further confirmation.
Concluding Remarks
Both Peptide Mapping and Intact Protein Analysis are powerful techniques for confirming the incorporation of this compound into proteins. Peptide Mapping offers the advantage of precise localization of the unnatural amino acid and high sensitivity, making it the gold standard for detailed characterization.[1] In contrast, Intact Protein Analysis provides a rapid and straightforward method to confirm the overall mass of the modified protein, which can be particularly useful for routine screening and quality control of purified proteins.[4] The selection of the most appropriate method will ultimately be guided by the specific research question, the required level of detail, and the available resources.
References
- 1. Bottom-up Proteomics and Top-down Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Intact Protein Analysis Mass Spectrometry | AxisPharm [axispharm.com]
- 8. agilent.com [agilent.com]
A Comparative Guide to NMR Spectroscopy for the Structural Analysis of 3-Bromo-Peptides
The incorporation of halogen atoms, such as bromine, into peptides is a key strategy in drug discovery and chemical biology to enhance biological activity, stability, and binding affinity. Specifically, 3-bromo-peptides, often containing 3-bromo-L-tyrosine, are of significant interest. Elucidating the precise three-dimensional structure of these modified peptides is crucial for understanding their mechanism of action and for rational drug design.
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier, high-resolution method for determining the structure and dynamics of peptides in solution, an environment that closely mimics physiological conditions.[1][2][3] This guide provides a comparative overview of the use of NMR for the structural analysis of 3-bromo-peptides, presents key experimental data and protocols, and contrasts the technique with other common analytical methods.
The Power of NMR for Analyzing 3-Bromo-Peptides
NMR spectroscopy is exceptionally well-suited for characterizing 3-bromo-peptides by providing atom-level structural information. The presence of the bromine atom on an amino acid residue, such as tyrosine, introduces unique electronic and steric effects that are readily detectable by NMR. These effects can be used to confirm the site of modification and to understand the conformational consequences of bromination.
Key structural information is derived from several NMR parameters:
-
Chemical Shifts (¹H, ¹³C): The chemical shift of a nucleus is highly sensitive to its local electronic environment. The electron-withdrawing nature of the bromine atom causes a predictable downfield shift in the resonance of nearby nuclei, particularly the aromatic protons and carbons of a 3-bromo-tyrosine residue. This serves as a direct confirmation of successful and site-specific bromination.
-
Scalar Couplings (J-couplings): Through-bond J-couplings, particularly ³J(HN,Hα), provide information about the peptide backbone dihedral angle φ, which is essential for defining the secondary structure.[4]
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (< 5 Å). A set of NOE constraints is the primary source of information for calculating the three-dimensional structure of a peptide.[4][5] The conformational changes induced by the bulky bromine substituent can be precisely mapped by analyzing changes in the NOE patterns compared to the non-brominated parent peptide.
Comparative Data: The NMR Fingerprint of Bromination
The introduction of a bromine atom significantly alters the chemical shifts of the modified amino acid residue. The following table compares the standard ¹H and ¹³C chemical shifts for L-Tyrosine with the expected shifts for a 3-bromo-L-tyrosine residue within a peptide context. The bromine atom causes a downfield shift for the adjacent aromatic protons (Hδ and Hε).
| Atom | L-Tyrosine ¹H Shift (ppm)[6] | 3-Bromo-L-Tyrosine ¹H Shift (ppm) (Predicted) | L-Tyrosine ¹³C Shift (ppm)[6] | 3-Bromo-L-Tyrosine ¹³C Shift (ppm) (Predicted) |
| Cα | - | - | 58.8 | ~58.8 |
| Cβ | - | - | 38.3 | ~38.3 |
| Cγ | - | - | 129.5 | ~128.0 |
| Cδ1/Cδ2 | 7.19 | ~7.35 (Hδ2) | 133.5 | ~134.0 (Cδ2) |
| Cε1/Cε2 | 6.90 | ~7.00 (Hε1) / ~7.45 (Hε2) | 118.6 | ~117.0 (Cε1) / ~131.0 (Cε2) |
| Cζ | - | - | 157.7 | ~154.0 |
| C(Br) | - | - | - | ~112.0 (Cδ1) |
Note: Predicted shifts are based on the known effects of halogen substitution on aromatic systems. Actual values will vary depending on the peptide sequence and solution conditions.
Comparison of Structural Analysis Techniques
While NMR is a powerful tool, other techniques also play a role in peptide analysis. The choice of method depends on the specific information required, sample availability, and the nature of the peptide itself.
| Technique | Principle | Sample Requirements | Strengths | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei in a magnetic field. | High purity (>95%); soluble and stable; concentration >0.5 mM.[5] | Provides atomic-resolution 3D structure in solution; allows for the study of dynamics and intermolecular interactions.[1][7][8][9] | Limited by peptide size (typically <50 kDa); can be time-consuming to analyze complex spectra.[9] |
| X-ray Crystallography | Measures the diffraction pattern of X-rays by a single crystal. | High purity; requires well-ordered single crystals. | Can provide very high-resolution atomic structures; no theoretical size limit.[8][9] | Requires crystallization, which is not always possible; provides a static picture of the molecule in a non-physiological crystal lattice.[7][10] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Small sample quantity; high purity is beneficial. | Excellent for verifying molecular weight and confirming bromination; tandem MS (MS/MS) can determine the amino acid sequence.[11][12][13] | Does not provide information on 3D conformation or secondary structure.[12] |
Experimental Protocols for NMR Analysis
A typical workflow for the structural analysis of a 3-bromo-peptide involves several key steps, from sample preparation to structure calculation.
NMR Sample Preparation
-
Peptide Synthesis and Purification: The 3-bromo-peptide is synthesized, typically using solid-phase peptide synthesis, and purified to >95% homogeneity by reverse-phase HPLC. The final product's mass is confirmed by mass spectrometry.
-
Sample Dissolution: The purified peptide is dissolved in a suitable buffer, typically 90% H₂O / 10% D₂O, to a final concentration of 0.5-2 mM. The pH is adjusted (usually between 4 and 6) to minimize the exchange rate of amide protons.[5]
-
Internal Standard: A known amount of an internal standard, such as DSS or TSP, is added for chemical shift referencing.
NMR Data Acquisition
A standard suite of 2D NMR experiments is acquired on a high-field NMR spectrometer (≥600 MHz) to assign the resonances and obtain structural restraints.
-
TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues by correlating all protons within a residue.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 chemical bonds, primarily used for assigning sidechain protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The key experiment for structure determination, which identifies protons that are close in space (< 5 Å), regardless of whether they are close in the sequence.[5]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, aiding in the assignment of carbon resonances.
Workflow for 3-Bromo-Peptide Structural Analysis by NMR
The following diagram illustrates the logical flow from a synthesized peptide to a final 3D structure.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. bmse000051 L-Tyrosine at BMRB [bmrb.io]
- 7. people.bu.edu [people.bu.edu]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 11. Matrix-assisted laser desorption/ionization mass spectrometry peptide sequencing utilizing selective N-terminal bromoacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 13. Peptide Sequencing by Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
A Researcher's Guide to Validating 3-Bromo-DL-phenylalanine Substitution: A Comparative Overview of Functional Assays
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) like 3-Bromo-DL-phenylalanine offers a powerful tool for modulating protein structure and function. This guide provides a comparative overview of key functional assays to validate and characterize the effects of substituting natural amino acids with this compound. We present detailed experimental protocols, data presentation tables, and workflow visualizations to support your research endeavors.
The introduction of a bromine atom onto the phenyl ring of phenylalanine can induce significant changes in a protein's physicochemical properties, including hydrophobicity, steric bulk, and electronic characteristics. These alterations can, in turn, impact protein folding, stability, enzyme kinetics, and protein-protein interactions. Validating these effects requires a suite of robust functional assays. This guide compares several critical assays and provides the necessary protocols to assess the impact of this compound substitution against the natural L-phenylalanine and other positional isomers like 2-bromophenylalanine and 4-bromophenylalanine.
Aminoacyl-tRNA Synthetase (aaRS) Activity and Specificity: The ATP-PPi Exchange Assay
The fidelity of ncAA incorporation begins with the aminoacyl-tRNA synthetase (aaRS), which must efficiently charge the ncAA onto its cognate tRNA without significant cross-reactivity with canonical amino acids. The ATP-PPi exchange assay is a fundamental method to determine the kinetic parameters of aaRS activation of an amino acid.
Experimental Protocol: ATP-PPi Exchange Assay [1][2][3][4]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer (e.g., 100 mM HEPES, pH 7.5, 40 mM KCl, 40 mM β-mercaptoethanol, 0.2 mg/mL BSA, 50 mM MgCl₂), 8 mM ATP, the desired amino acid (this compound or an alternative) at varying concentrations, and [³²P]-labeled pyrophosphate (PPi).
-
Enzyme Addition: Initiate the reaction by adding the purified aminoacyl-tRNA synthetase to the reaction mixture.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a specific time course.
-
Quenching: Stop the reaction by adding a quenching solution, such as perchloric acid.
-
Detection of [³²P]ATP: Separate the formed [³²P]ATP from the unincorporated [³²P]PPi using thin-layer chromatography (TLC) or activated charcoal binding.
-
Quantification: Quantify the amount of [³²P]ATP formed using a phosphorimager or scintillation counter.
-
Data Analysis: Determine the initial velocity of the reaction at each amino acid concentration and fit the data to the Michaelis-Menten equation to calculate Kₘ and k꜀ₐₜ values.
Data Presentation:
| Amino Acid | aaRS Variant | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| L-Phenylalanine | Wild-Type | Data | Data | Data |
| This compound | Engineered | Data | Data | Data |
| 4-Bromophenylalanine | Engineered | Data | Data | Data |
This table should be populated with experimental data. A study on an engineered yeast phenylalanyl-tRNA synthetase (yPheRS) showed a 5-fold higher activity for p-bromophenylalanine compared to tryptophan in ATP-PPi exchange assays, demonstrating the utility of this assay in quantifying synthetase specificity[5].
In Vitro Protein Synthesis and Incorporation Efficiency
To confirm that this compound is successfully incorporated into a target protein, an in vitro translation assay is essential. This can be coupled with mass spectrometry to precisely quantify the incorporation efficiency. Fluorescence-based methods offer a high-throughput alternative for assessing relative protein yield.
Experimental Protocol: Fluorescence-Based In Vitro Translation Assay [6][7][8][9][10]
-
Reaction Setup: Assemble the in vitro translation reaction using a cell-free expression system (e.g., HeLa cell lysate or a reconstituted PURE system). Include the DNA or mRNA template encoding the target protein (with a fluorescent tag like GFP or a peptide tag for detection), all canonical amino acids except phenylalanine, and the desired concentration of this compound or the alternative being tested.
-
Initiation: Start the translation reaction by adding the template to the reaction mix.
-
Incubation: Incubate the reaction at the optimal temperature for the cell-free system (e.g., 30°C) for a set period (e.g., up to 5 hours).
-
Fluorescence Measurement: Monitor the fluorescence of the expressed protein in real-time or as an endpoint measurement using a fluorescent plate reader or microscope.
-
Data Analysis: Compare the fluorescence intensity of reactions containing this compound to those with L-phenylalanine to determine the relative protein yield.
Experimental Protocol: Mass Spectrometry for Incorporation Efficiency [11][12]
-
Protein Expression and Purification: Express the target protein using an in vivo or in vitro system supplemented with this compound. Purify the protein to homogeneity.
-
Proteolytic Digestion: Digest the purified protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the resulting spectra against a protein database, accounting for the mass shift caused by the bromine substitution. Quantify the relative abundance of peptides containing this compound versus those with the canonical amino acid at the target site.
Data Presentation:
| Amino Acid | Relative Protein Yield (Fluorescence Assay) | Incorporation Efficiency (Mass Spectrometry) |
| L-Phenylalanine | 100% | >99% |
| This compound | Data | Data |
| 4-Bromophenylalanine | Data | Data |
This table should be populated with experimental data.
Protein Stability: Thermal Shift Assay (TSA)
The introduction of a bulky, hydrophobic bromine atom can affect the thermal stability of a protein. A thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), is a high-throughput method to measure changes in a protein's melting temperature (Tₘ).
Experimental Protocol: Thermal Shift Assay [13][14][15][16][17]
-
Sample Preparation: Prepare a solution of the purified protein containing this compound or an alternative in a suitable buffer. Add a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.
-
Temperature Gradient: Place the samples in a real-time PCR instrument and apply a linear temperature gradient.
-
Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition corresponds to the melting temperature (Tₘ). Compare the Tₘ of the protein with this compound to the wild-type protein.
Data Presentation:
| Protein Variant | Melting Temperature (Tₘ) in °C | ΔTₘ (°C) vs. Wild-Type |
| Wild-Type (L-Phenylalanine) | Data | 0 |
| This compound Mutant | Data | Data |
| 4-Bromophenylalanine Mutant | Data | Data |
This table should be populated with experimental data.
Enzyme Kinetics
If the this compound substitution is near the active site of an enzyme, it can significantly alter its catalytic activity. Standard enzyme kinetic assays should be performed to determine the Michaelis constant (Kₘ) and the catalytic rate (k꜀ₐₜ).
Experimental Protocol: General Enzyme Kinetic Assay [18][19][20][21]
-
Reaction Setup: Prepare a series of reaction mixtures with varying substrate concentrations. Each mixture should contain the purified enzyme (wild-type or this compound variant) in an appropriate buffer.
-
Initiation and Monitoring: Initiate the reaction by adding the substrate and monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Determine the initial reaction velocities for each substrate concentration. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. Calculate k꜀ₐₜ from Vₘₐₓ.
Data Presentation:
| Enzyme Variant | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| Wild-Type (L-Phenylalanine) | Data | Data | Data |
| This compound Mutant | Data | Data | Data |
| 4-Bromophenylalanine Mutant | Data | Data | Data |
This table should be populated with experimental data.
Cell-Based Assays: Viability and Functional Readouts
To assess the in vivo consequences of this compound incorporation, cell-based assays are crucial. These can range from simple viability assays to more complex functional readouts depending on the protein of interest.
Experimental Protocol: MTT Cell Viability Assay [22][23][24]
-
Cell Culture and Treatment: Culture cells that are expressing the protein of interest (either wild-type or the this compound variant).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cell culture and incubate.
-
Formazan Solubilization: Solubilize the formazan crystals formed by metabolically active cells using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Correlate the absorbance to the number of viable cells. Compare the viability of cells expressing the mutant protein to those expressing the wild-type.
Data Presentation:
| Cell Line Expressing | Relative Cell Viability (%) |
| Wild-Type Protein | 100% |
| This compound Mutant | Data |
| 4-Bromophenylalanine Mutant | Data |
This table should be populated with experimental data.
Structural Comparison of Bromophenylalanine Isomers
A study comparing the crystal structures of a Fab domain in complex with peptides containing 2-bromo, 3-bromo, and 4-bromophenylalanine revealed distinct structural consequences of the bromine position[25].
-
2-Bromophenylalanine: Did not significantly affect the positioning of a nearby arginine residue.
-
3-Bromophenylalanine: Induced a conformational change in a neighboring leucine residue and affected the nearby arginine.
-
4-Bromophenylalanine: Caused a slight perturbation of the arginine residue.
This highlights the importance of the bromine's position on the phenyl ring in dictating its structural impact.
By employing the functional assays detailed in this guide, researchers can systematically and quantitatively evaluate the effects of this compound substitution, enabling the rational design of proteins with novel properties for a wide range of applications in research and drug development.
References
- 1. Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 7. FluoroTect™ GreenLys in vitro Translation Labeling System Protocol [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. feilab.uchicago.edu [feilab.uchicago.edu]
- 11. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. mdpi.com [mdpi.com]
- 16. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Khan Academy [khanacademy.org]
- 19. Three kinds of enzyme kinetics: toward a neuropharmacology of phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 21. Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer’s Drug Galantamine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. abpbio.com [abpbio.com]
- 24. Cell viability assays | Abcam [abcam.com]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 3-Bromo-DL-phenylalanine and 4-Bromo-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-DL-phenylalanine and 4-Bromo-DL-phenylalanine are halogenated derivatives of the essential amino acid phenylalanine. These synthetic amino acids serve as valuable tools in biochemical research and as building blocks in the development of novel pharmaceuticals, particularly for neurological disorders.[1][2] The introduction of a bromine atom onto the phenyl ring alters the electronic and steric properties of the molecule, influencing its biological activity. This guide provides a comparative overview of the known biological activities of this compound and 4-Bromo-DL-phenylalanine, supported by available experimental data and detailed protocols.
Data Presentation
| Feature | This compound | 4-Bromo-DL-phenylalanine |
| Primary Research Applications | - Study of protein interactions and enzyme mechanisms.[1] - Building block for novel pharmaceuticals, especially for neurological disorders.[1] - Precursor for modified peptides with enhanced biological activity. | - Exploration of neurotransmission mechanisms. - Development of therapeutic agents for neurological disorders. - Study of the effects of brominated amino acids on protein function and enzyme activity. |
| Known/Potential Enzyme Inhibition | - Acts as a selective inhibitor in certain biochemical pathways.[1] - Potential inhibitor of aromatic amino acid hydroxylases like tryptophan hydroxylase. | - Potential inhibitor of enzymes such as dihydrofolate reductase.[3] - Potential inhibitor of aromatic amino acid hydroxylases. |
| Impact on Signaling Pathways | - Potential to modulate neurotransmitter synthesis pathways due to its structural similarity to phenylalanine, a precursor for dopamine and other catecholamines.[4][5] | - Potential to interfere with neurotransmitter synthesis, including dopamine and serotonin, by competing with natural amino acid precursors for transport and enzymatic conversion.[4][5] |
Biological Activity and Mechanism of Action
Both this compound and 4-Bromo-DL-phenylalanine are recognized for their potential to act as inhibitors of various enzymes, primarily due to their structural analogy to natural amino acids.
Inhibition of Aromatic Amino Acid Hydroxylases:
Phenylalanine hydroxylase (PAH), tryptophan hydroxylase (TPH), and tyrosine hydroxylase (TH) are key enzymes in the biosynthesis of neurotransmitters like dopamine and serotonin.[6][7] Phenylalanine and its analogs can act as competitive inhibitors of these enzymes.[4] The position of the bromine atom on the phenyl ring is expected to influence the binding affinity and inhibitory potency of these compounds.
It is hypothesized that both 3-bromo and 4-bromo derivatives can compete with the natural substrate (phenylalanine for PAH, tryptophan for TPH) for binding to the active site of the enzyme. This competitive inhibition would lead to a decrease in the production of the respective hydroxylated products, thereby affecting downstream neurotransmitter synthesis.
// Connections Phenylalanine -> PAH [label="Substrate"]; Tryptophan -> TPH [label="Substrate"]; "this compound" -> PAH [label="Competitive\nInhibition", style=dashed, color="#EA4335"]; "4-Bromo-DL-phenylalanine" -> PAH [label="Competitive\nInhibition", style=dashed, color="#EA4335"]; "this compound" -> TPH [label="Competitive\nInhibition", style=dashed, color="#EA4335"]; "4-Bromo-DL-phenylalanine" -> TPH [label="Competitive\nInhibition", style=dashed, color="#EA4335"]; PAH -> Tyrosine [label="Catalyzes"]; TPH -> "5-Hydroxytryptophan" [label="Catalyzes"]; } caption: Competitive inhibition of aromatic amino acid hydroxylases.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of this compound and 4-Bromo-DL-phenylalanine on phenylalanine hydroxylase and tryptophan hydroxylase.
Protocol 1: Phenylalanine Hydroxylase (PAH) Inhibition Assay
This protocol is adapted from established methods for measuring PAH activity.[2]
Materials:
-
Purified Phenylalanine Hydroxylase (PAH) enzyme
-
L-Phenylalanine (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
This compound and 4-Bromo-DL-phenylalanine (inhibitors)
-
Trichloroacetic acid (TCA)
-
Ninhydrin reagent
-
Phosphate buffer (pH 6.8)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, catalase, ferrous ammonium sulfate, and BH4.
-
Inhibitor Addition: Add varying concentrations of this compound or 4-Bromo-DL-phenylalanine to the respective tubes. A control tube with no inhibitor should be included.
-
Enzyme Addition: Add the purified PAH enzyme to each tube and pre-incubate for a specified time at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the reaction by adding L-phenylalanine.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.
-
Reaction Termination: Stop the reaction by adding TCA.
-
Quantification of Tyrosine: Centrifuge the tubes to pellet the precipitated protein. The amount of tyrosine produced in the supernatant can be quantified using the ninhydrin reaction, which produces a colored product that can be measured spectrophotometrically.
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Protocol 2: Tryptophan Hydroxylase (TPH) Inhibition Assay
This protocol is based on a fluorometric assay for TPH activity.[8]
Materials:
-
Purified Tryptophan Hydroxylase (TPH) enzyme
-
L-Tryptophan (substrate)
-
6-Methyltetrahydropterin (6-MPH4) (cofactor)
-
Dithiothreitol (DTT)
-
Catalase
-
Ferrous ammonium sulfate
-
This compound and 4-Bromo-DL-phenylalanine (inhibitors)
-
MES buffer (pH 7.0)
-
Fluorometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing MES buffer, catalase, ferrous ammonium sulfate, DTT, and 6-MPH4.
-
Inhibitor Addition: Add varying concentrations of this compound or 4-Bromo-DL-phenylalanine to the wells.
-
Enzyme Addition: Add the purified TPH enzyme to each well.
-
Reaction Initiation: Initiate the reaction by adding L-tryptophan.
-
Fluorescence Measurement: Immediately measure the fluorescence at an excitation wavelength of 300 nm and an emission wavelength of 330 nm. The product, 5-hydroxytryptophan, has a higher fluorescence quantum yield than tryptophan.
-
Kinetic Measurement: Monitor the increase in fluorescence over time.
-
Data Analysis: Determine the initial reaction velocities from the fluorescence data. Plot the velocities against the inhibitor concentrations to calculate the IC50 values.
Conclusion
Both this compound and 4-Bromo-DL-phenylalanine are valuable research tools with the potential to modulate the activity of key enzymes, particularly those involved in neurotransmitter synthesis. While direct comparative quantitative data is currently limited, the provided information and experimental protocols offer a framework for researchers to investigate and compare the biological activities of these two halogenated phenylalanine derivatives. Further studies are warranted to elucidate the specific inhibitory profiles and mechanisms of action of these compounds, which could pave the way for the development of novel therapeutic agents.
References
- 1. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanisms of tryptophan and tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.aston.ac.uk [research.aston.ac.uk]
The Role of 3-Bromo-DL-phenylalanine as a Negative Control in Binding Assays: A Comparative Guide
In the landscape of drug discovery and biochemical research, the use of appropriate negative controls is paramount for the validation of specific molecular interactions. For researchers investigating proteins that bind to the amino acid phenylalanine, 3-Bromo-DL-phenylalanine presents itself as a structurally similar molecule that can serve as a valuable tool for dissecting binding specificity. This guide provides a comparative analysis of this compound against its parent molecule, L-phenylalanine, in a specific binding context, supported by experimental data and protocols.
Understanding the Principle: Structural Analogs as Controls
The core principle behind using a structural analog like this compound as a negative control lies in its ability to probe the chemical and physical requirements of a binding pocket. By introducing a bulky, electronegative bromine atom onto the phenyl ring, the electronic and steric properties of the molecule are altered. In an ideal negative control scenario, this modification would disrupt the key interactions necessary for binding to a target receptor or enzyme, resulting in significantly lower or no affinity compared to the native ligand. However, as we will see, in some contexts, this analog may still retain some binding activity, providing nuanced insights into the ligand-receptor interaction.
Comparative Binding Affinity: A Case Study of the L-type Amino Acid Transporter 1 (LAT1)
Recent research into the L-type amino acid transporter 1 (LAT1), a protein responsible for transporting large neutral amino acids across cell membranes, has provided quantitative data on the binding of various phenylalanine analogs. The following table summarizes the binding affinity (Ki) of L-phenylalanine and 3-Bromo-L-phenylalanine for the human LAT1 transporter. A lower Ki value indicates a higher binding affinity.
| Compound | Target | Ki (μM) |
| L-phenylalanine | hLAT1 | 58.6 ± 7.4 |
| 3-Bromo-L-phenylalanine | hLAT1 | 35.8 ± 3.9 |
Data sourced from a study on the structure-activity characteristics of phenylalanine analogs for LAT1.[1]
Interestingly, in the case of the LAT1 transporter, 3-Bromo-L-phenylalanine exhibits a higher binding affinity (lower Ki) than L-phenylalanine itself.[1] This finding underscores a critical consideration: a structural analog may not always serve as a true "negative" or inert control. Instead, it can act as a "comparative" control, helping to elucidate the specific structural features that enhance or diminish binding. For LAT1, the presence of a halogen at the meta position of the phenyl ring appears to be favorable for interaction with a hydrophobic subpocket within the transporter.[1]
Experimental Protocol: Competitive Radioligand Binding Assay for LAT1
This protocol outlines a typical competitive binding assay to determine the affinity of unlabeled ligands, such as L-phenylalanine and this compound, for the LAT1 transporter by measuring their ability to displace a known radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human LAT1 (or membrane preparations thereof)
-
Radiolabeled ligand (e.g., [³H]L-Leucine or a specific high-affinity LAT1 radioligand)
-
Unlabeled L-phenylalanine (positive control/reference compound)
-
Unlabeled this compound (test compound/comparative control)
-
Binding Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Wash Buffer (ice-cold HBSS)
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the radiolabeled ligand, L-phenylalanine, and this compound in the appropriate solvent and then dilute to the desired concentrations in Binding Buffer.
-
Assay Setup: To each well of the 96-well filter plate, add the following in order:
-
50 µL of Binding Buffer (for total binding) or a high concentration of a known LAT1 inhibitor (for non-specific binding).
-
50 µL of a serial dilution of the unlabeled competitor (L-phenylalanine or this compound). For the total binding wells, add 50 µL of Binding Buffer.
-
50 µL of the radiolabeled ligand at a constant concentration (typically at or below its Kd).
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Washing: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: After washing, dry the filter mats. Add scintillation cocktail to each well and count the radioactivity retained on the filters using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value for each competitor.
-
Calculate the Ki value for each competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizing the Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Caption: Principle of a competitive binding assay.
References
Unveiling Structural Nuances: A Comparative Guide to the Impact of 3-Bromo-DL-phenylalanine via CD Spectroscopy
For researchers, scientists, and drug development professionals, understanding the conformational impact of incorporating unnatural amino acids into peptides and proteins is crucial for designing novel therapeutics and functional biomaterials. This guide provides a comparative framework for validating the structural impact of 3-Bromo-DL-phenylalanine using Circular Dichroism (CD) spectroscopy, a powerful technique for analyzing protein secondary structure.
While direct, extensive CD spectroscopy data for peptides singularly incorporating this compound is not abundant in publicly available literature, this guide synthesizes information from studies on related halogenated phenylalanine analogs and provides the necessary experimental protocols to conduct a comparative analysis. By comparing the effects of this compound with unmodified phenylalanine and other analogs, researchers can elucidate its specific influence on peptide and protein conformation.
Comparative Conformational Effects of Phenylalanine Analogs
The introduction of modifications to the phenylalanine side chain can significantly alter the secondary structure of a peptide or protein. Halogenation, in particular, can influence hydrophobicity, steric bulk, and electronic properties, thereby inducing conformational changes.[1] For instance, studies on halogenated NFGAIL peptides have shown that such modifications can affect the kinetics of fibril formation and the morphology of the resulting aggregates, indicating a significant impact on peptide assembly and structure.[1]
To understand the specific impact of this compound, it is essential to compare its effects to both the natural L-phenylalanine and other modified versions. The following table summarizes the expected and observed conformational tendencies when incorporating different phenylalanine analogs into a peptide backbone.
| Amino Acid Analog | Expected Impact on Secondary Structure | Rationale |
| L-Phenylalanine | Can participate in α-helices, β-sheets, and random coils, providing flexibility. | The natural aromatic amino acid, its conformational preference is highly context-dependent within the peptide sequence. |
| This compound | Likely to induce localized conformational changes and potentially favor specific secondary structures due to steric hindrance and altered electronic properties of the brominated phenyl ring. The presence of both D and L isomers will likely lead to a more complex or disordered overall structure in a mixed sample. | The bromine atom at the meta position increases the side chain's bulk and alters its electrostatic potential, which can influence backbone dihedral angles and side-chain packing.[2][3] |
| Dehydro-phenylalanine (ΔPhe) | Induces a more rigid and planar structure, often promoting β-turn or helical conformations. | The Cα=Cβ double bond reduces backbone flexibility. |
| 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) | Highly constrained analog that strongly favors β-turn or helical structures.[4] | The cyclic nature of the side chain severely restricts the phi (φ) and psi (ψ) backbone dihedral angles.[4] |
Experimental Protocol: CD Spectroscopy for Peptide Analysis
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[5] For peptides and proteins, the far-UV region (190-260 nm) provides characteristic spectra for different secondary structures like α-helices, β-sheets, and random coils.[5][6]
Materials and Reagents
-
Peptide samples (e.g., a model peptide containing L-phenylalanine, and the same peptide with this compound) of at least 95% purity.[7]
-
High-purity buffer (e.g., 10 mM sodium phosphate, pH 7.4). Buffers should be transparent in the far-UV region.[5][7]
-
Quartz cuvette with a 1 mm path length.[5]
-
CD Spectrometer.
Procedure
-
Sample Preparation : Prepare a stock solution of the peptide in the chosen buffer. A typical concentration for initial measurements is 100 μM.[5] Ensure the sample is fully dissolved and the solution is transparent.[8]
-
Blank Measurement : Record the CD spectrum of the buffer alone in the 195-260 nm range. This will serve as the background to be subtracted from the sample spectra.[5]
-
Sample Measurement : Rinse the cuvette thoroughly, then load the peptide solution. Acquire the CD spectrum using the same instrument settings as the blank.[5]
-
Data Processing : Subtract the buffer spectrum from the peptide spectrum.[5]
-
Conversion to Molar Ellipticity : Convert the raw data (typically in millidegrees) to mean residue molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * M) / (c * l * N) where:
-
mdeg is the observed ellipticity in millidegrees.
-
M is the molar mass of the peptide.
-
c is the concentration of the peptide in mg/mL.
-
l is the path length of the cuvette in cm.
-
N is the number of amino acid residues in the peptide.
-
Experimental Workflow Diagram
Interpreting the CD Spectra
The shape and magnitude of the CD spectrum are indicative of the protein's secondary structure.
-
α-helix : Characterized by a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.
-
β-sheet : Shows a negative band around 218 nm and a positive band near 195 nm.
-
Random Coil : Typically exhibits a strong negative band below 200 nm.
By comparing the CD spectrum of a peptide containing this compound to that of the unmodified peptide, one can infer the structural changes induced by the substitution. For example, an increase in the negative signal at 222 nm would suggest an increase in α-helicity.
Signaling Pathway and Logical Relationship Diagram
The incorporation of a modified amino acid like this compound can have downstream effects on biological signaling pathways if the modified protein is involved in such a cascade. The structural change can alter protein-protein interactions or enzyme activity.
References
- 1. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. researchgate.net [researchgate.net]
- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-DL-phenylalanine: A Guide for Laboratory Professionals
Researchers and scientists handling 3-Bromo-DL-phenylalanine must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices.
Hazard Profile and Safety Summary
This compound is categorized as a skin and eye irritant and may cause respiratory irritation.[1] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory during handling and disposal.
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| Skin Irritation (Category 2) | Exclamation Mark | H315: Causes skin irritation.[1] P264: Wash thoroughly after handling.[1] P280: Wear protective gloves.[1] |
| Eye Irritation (Category 2) | Exclamation Mark | H319: Causes serious eye irritation.[1] P280: Wear eye protection.[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Exclamation Mark | H335: May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal company.
1. Waste Collection and Storage:
-
Segregation: Designate a specific, clearly labeled, and sealed container for this compound waste. Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Requirements: The container must be tightly closed, dry, and stored in a cool, well-ventilated area.[1][2] It should be stored separately from incompatible materials and foodstuff containers.[1][2]
-
Labeling: The waste container must be clearly labeled with the chemical name ("this compound Waste") and the appropriate hazard symbols.
2. Handling and Personal Protective Equipment (PPE):
-
Ventilation: Always handle the waste in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[1][2][3]
-
Gloves: Wear chemical-impermeable gloves that have been inspected for integrity before use.[1][2]
-
Eye Protection: Use tightly fitting safety goggles with side-shields.[1][2]
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[1][2]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[1]
3. Spill and Leak Management:
-
Containment: In the event of a spill, prevent further leakage if it is safe to do so.[1][2] Do not allow the chemical to enter drains or sewer systems.[1][2][3]
-
Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into the designated waste container.[3] For larger spills, follow the same procedure and ensure the area is well-ventilated.[3] Use spark-proof tools and explosion-proof equipment if necessary.[1][2]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
4. Final Disposal:
-
Professional Disposal: The collected waste must be disposed of through a licensed chemical destruction facility.[1] Controlled incineration with flue gas scrubbing is a common method.[1]
-
Regulatory Compliance: All disposal activities must be in accordance with federal, state, and local environmental regulations.[1][3][4]
-
Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
